molecular formula C8H9NO B3037668 3-Methylbenzaldehyde oxime CAS No. 52707-50-3

3-Methylbenzaldehyde oxime

Cat. No.: B3037668
CAS No.: 52707-50-3
M. Wt: 135.16 g/mol
InChI Key: YJZULDSAOHKEMO-RMKNXTFCSA-N
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Description

3-Methylbenzaldehyde oxime (CAS 52707-50-3, Molecular Formula: C8H9NO) is a valuable organic synthon primarily utilized in research and development for constructing nitrogen-containing heterocycles and active molecules. This compound serves as a versatile precursor in the synthesis of various pharmaceutical and agrochemical intermediates, particularly for developing compounds with potential insecticidal, bactericidal, and antiviral activities . The (Z)-isomer of this compound (CAS 52707-55-8) is characterized by a specific proton chemical shift of the oxime proton (C(H)=N) at 8.15 ppm in CDCl3, a key identifier for researchers confirming structure and purity via 1H NMR . Efficient synthetic routes, such as condensation of 3-methylbenzaldehyde with hydroxylamine hydrochloride under microwave irradiation or using a BaCl2 catalyst system in ethanol, have been reported to provide high yields, supporting its ready accessibility for laboratory-scale applications . As a solid with a predicted boiling point of approximately 230°C and a melting point of 56°C, it requires storage in a cool, dry, and well-ventilated place . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the safety data sheet and handle the material using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(3-methylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)6-9-10/h2-6,10H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZULDSAOHKEMO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylbenzaldehyde Oxime and Its Analogues

Conventional Oximation Procedures for Aromatic Aldehydes

Traditional methods for the synthesis of 3-Methylbenzaldehyde (B113406) oxime and its analogs primarily involve the condensation of the corresponding aromatic aldehyde with a hydroxylamine (B1172632) derivative, often in the presence of a catalyst.

Condensation Reactions with Hydroxylamine Hydrochloride

The most common and well-established method for preparing oximes is the reaction of an aldehyde or ketone with hydroxylamine hydrochloride. google.comasianpubs.org This reaction is typically carried out in a suitable solvent, and a base is often added to neutralize the hydrochloric acid liberated during the reaction, which drives the equilibrium towards the product. google.com The general reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. asianpubs.orgnih.gov For instance, the synthesis of aryl oximes from aryl aldehydes using hydroxylamine hydrochloride has been demonstrated to proceed efficiently. ias.ac.in The reaction can be performed under various conditions, including at room temperature in mineral water or under reflux in ethanol (B145695). ias.ac.inorientjchem.org A study on the synthesis of various aldoximes, including (Z)-3-methyl benzaldehyde (B42025) oxime, utilized hydroxylamine hydrochloride in ethanol under reflux conditions. orientjchem.org Another approach involves dissolving 3-methylbenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in ethanol and reacting the mixture under microwave irradiation. google.com

Catalyst-Assisted Oximation

To improve reaction rates and yields, various catalysts have been employed in the oximation of aromatic aldehydes.

Inorganic acids can catalyze the oximation reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydroxylamine. nih.govchadsprep.com This acid-catalyzed pathway is a standard mechanism for oxime formation. nih.gov However, the use of strong acids can sometimes lead to side reactions or require harsh conditions. ijprajournal.com

Certain salts can act as catalysts for oximation. For example, a convenient method for the synthesis of oximes from carbonyl compounds involves the use of hydroxylamine hydrochloride in the presence of barium chloride (BaCl₂) in refluxing ethanol. orientjchem.org This system has been shown to be effective for a variety of aldehydes, affording the corresponding Z-aldoximes in excellent yields (93-98%). orientjchem.org Specifically, the oximation of 3-methylbenzaldehyde using this method resulted in the formation of (Z)-3-methyl benzaldehyde oxime. orientjchem.org

Table 1: BaCl₂ Catalyzed Synthesis of Aldoximes

AldehydeProductTime (min)Yield (%)
Benzaldehyde(Z)-benzaldehyde oxime3095
4-bromobenzaldehyde(Z)-4-bromobenzaldehyde oxime3595
4-methylbenzaldehyde (B123495)(Z)-4-methylbenzaldehyde oxime4093
3-methylbenzaldehyde (Z)-3-methylbenzaldehyde oxime 40 94

Data sourced from a study on the oximation of carbonyl compounds using NH₂OH·HCl/BaCl₂ system in refluxing ethanol. orientjchem.org

Solid superacids, such as sulfated zirconia and sulfated titania (TiO₂/SO₄²⁻), have emerged as highly efficient and reusable heterogeneous catalysts for various organic transformations, including oximation. researchgate.netdntb.gov.ua These catalysts offer advantages such as ease of separation from the reaction mixture, reduced corrosiveness, and environmental friendliness. researchgate.net TiO₂/SO₄²⁻ has been successfully used for the synthesis of aromatic oximes from both aldehydes and ketones under mild, solvent-free conditions. researchgate.netresearchgate.net The high catalytic activity is attributed to the strong acid sites on the catalyst surface. nih.gov The preparation of these catalysts involves treating a metal oxide, like TiO₂, with sulfuric acid followed by calcination at a specific temperature. nih.govcaf.ac.cn The resulting material exhibits high acid strength. nih.gov This method has been shown to provide good to excellent yields of the corresponding oximes. researchgate.net

Table 2: TiO₂/SO₄²⁻ Catalyzed Synthesis of Aromatic Oximes

Carbonyl CompoundTime (min)Yield (%)
Benzaldehyde1095
4-chlorobenzaldehyde1592
4-nitrobenzaldehyde2090
Acetophenone (B1666503)3085

Illustrative data based on the efficiency of solid superacid catalysis in oximation reactions. researchgate.netresearchgate.net

Salt Catalysis (e.g., BaCl2)

Green Chemistry Approaches in 3-Methylbenzaldehyde Oxime Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances. ijprajournal.com

Several green approaches have been applied to the synthesis of oximes. These include the use of water as a solvent, solvent-free reaction conditions (grindstone chemistry), and the use of natural acid catalysts. ijprajournal.comnih.govresearchgate.net For example, the synthesis of aryl oximes has been achieved in high efficiency at room temperature using mineral water as the solvent, which is readily available and environmentally friendly. ias.ac.in Another eco-friendly method involves the simple grinding of reactants at room temperature without any solvent, which can lead to excellent yields of the corresponding oximes. nih.govresearchgate.net Microwave-assisted synthesis is another green technique that often leads to shorter reaction times and higher yields. semanticscholar.org For instance, the synthesis of this compound has been accomplished by reacting 3-methylbenzaldehyde with hydroxylamine hydrochloride and anhydrous sodium carbonate in ethanol under microwave irradiation, with a reported conversion rate of over 90%. google.com These methods align with the principles of green chemistry by minimizing waste and avoiding the use of toxic organic solvents. ijprajournal.com

Microwave-Assisted Oximation

Microwave-assisted synthesis has proven to be a highly effective method for the rapid and efficient production of this compound. This technique significantly reduces reaction times, often from hours to mere minutes, while frequently providing excellent product yields.

A notable solvent-free approach involves the reaction of 3-Methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base under microwave irradiation. For instance, a method using sodium carbonate as the base in ethanol and reacting for 5 minutes at 90°C and 300W resulted in a conversion rate of 90.160% to m-tolualdehyde oxime. google.com Another highly efficient solvent-free microwave-assisted synthesis of various aldoximes, including what is presumed to be this compound, has been reported to yield the product in a short time frame. semanticscholar.org The general protocol for microwave-assisted synthesis of benzaldehyde oxime compounds involves dissolving the substituted benzaldehyde, hydroxylamine hydrochloride, and an alkaline compound in an organic solvent, followed by microwave irradiation for 3-15 minutes at a power of 200-300W and a temperature of 70-110°C. google.com

One study highlights the synthesis of (Z)-3-methylbenzaldehyde oxime with a 92% yield in just 40 seconds under microwave irradiation (300 W) using hydroxylamine hydrochloride and barium chloride in ethanol. orientjchem.org This demonstrates the remarkable acceleration and efficiency of microwave-assisted oximation.

Aqueous and Aqueous-Ethanolic Reaction Media

In a move towards greener chemistry, the synthesis of this compound has been successfully conducted in environmentally benign solvent systems like water and aqueous ethanol. These methods avoid the use of volatile and often toxic organic solvents.

A standard procedure involves preparing various substituted benzaldehyde oximes in good yields from the corresponding aldehydes and hydroxylammonium chloride, catalyzed by sodium ethanoate in aqueous methanol. rsc.org A more general method for synthesizing aromatic oximes involves suspending the corresponding aldehyde in a 3:1 mixture of water and ethanol, followed by the addition of hydroxylamine hydrochloride and a 50% aqueous solution of sodium hydroxide (B78521). rsc.org This reaction proceeds at room temperature for 2 hours and yields the oxime product quantitatively after extraction and acidification of the aqueous phase. rsc.org

The use of water as a solvent under microwave irradiation has also been explored, providing a green and efficient route to Z-aldoximes with excellent yields and selectivity. semanticscholar.org These aqueous-based methods are not only environmentally friendly but also often simplify the work-up procedure.

Starting MaterialReagentsSolventMethodReaction TimeYield/ConversionReference
m-methylbenzaldehydeHydroxylamine hydrochloride, Anhydrous sodium carbonateEthanolMicrowave (300W, 90°C)5 min90.160% conversion google.com
3-methylbenzaldehydeHydroxylamine hydrochloride, Barium chlorideEthanolMicrowave (300W)40 s92% orientjchem.org
Substituted benzaldehydesHydroxylammonium chloride, Sodium ethanoateAqueous methanolStandardNot specifiedGood rsc.org
Aromatic aldehydesHydroxylamine hydrochloride, Sodium hydroxideWater/Ethanol (3:1)Stirring at room temperature2 hQuantitative rsc.org
AldehydesHydroxylamine hydrochlorideWaterMicrowave (300W)90 s95% (for benzaldehyde) semanticscholar.org

Stereoselective Synthesis of (E)- and (Z)-3-Methylbenzaldehyde Oxime Isomers

The stereochemistry of the C=N bond in oximes results in the formation of (E) and (Z) isomers, which can possess distinct chemical and physical properties. While the synthesis of oximes often yields a mixture of isomers, methods for stereoselective synthesis are of significant interest.

Generally, the formation of aldoximes tends to favor the (Z)-isomer under certain conditions. For instance, microwave-assisted oximation in aqueous media has been reported to selectively produce Z-aldoximes. semanticscholar.org Similarly, a convenient system using hydroxylamine hydrochloride and barium chloride in refluxing ethanol also yielded (Z)-aldoximes with high selectivity. orientjchem.org The characterization of (Z)-3-methylbenzaldehyde oxime has been reported, with the chemical shift of the C(H)=N proton observed at 8.15 ppm in the 1H NMR spectrum. orientjchem.org

Conversely, methods exist to promote the formation of the (E)-isomer. For example, treating a mixture of (E) and (Z) isomers of aryl alkyl ketoximes with a protic or Lewis acid under anhydrous conditions can precipitate the (E)-isomer as an immonium salt, which upon neutralization yields the pure (E)-isomer. google.com While this method is described for ketoximes, similar principles could potentially be applied to aldoximes. The separation of (E) and (Z) isomers can often be achieved by chromatography.

Synthesis of Substituted this compound Derivatives

The functionalization of this compound, either at the oxime group or on the aromatic ring, provides access to a diverse range of analogues with potentially new applications.

Derivatization Strategies for the Oxime Functionality (e.g., O-alkylation, O-acylation)

The oxime hydroxyl group is amenable to various derivatization reactions, most commonly O-alkylation and O-acylation, to produce oxime ethers and esters, respectively.

O-alkylation: This transformation can be achieved by reacting the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. For instance, the O-alkylation of oximes has been accomplished by reaction with powdered sodium hydroxide and an organohalide in an aprotic-dipolar solvent. google.com Another method involves the reaction of oximes with ethyl bromoacetate (B1195939) in the presence of sodium hydride to yield oxime ethers. grafiati.com These O-alkylated derivatives, or oxime ethers, are a class of compounds with known biological activities. researchgate.net

O-acylation: The synthesis of O-acyl oximes can be carried out by reacting the oxime with an acylating agent. For example, the esterification of acetophenone oximes with terphthaloyl chloride under basic conditions has been reported. grafiati.com Aldehydes have also been used as acyl equivalents for the direct C-H acylation of acetophenone o-methyl oxime. reading.ac.uk

Ring-Substituted Analogues of this compound

The synthesis of ring-substituted analogues of this compound typically begins with a correspondingly substituted benzaldehyde. The oximation reaction is then performed on this precursor. The general synthetic methods described previously, such as microwave-assisted synthesis and reactions in aqueous media, are broadly applicable to a wide range of substituted benzaldehydes, allowing for the preparation of a diverse library of analogues. google.comsemanticscholar.orgorientjchem.orgrsc.orgrsc.org

Elucidation of Molecular Structure and Stereochemistry

Spectroscopic Characterization Techniques

A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is employed to comprehensively characterize 3-Methylbenzaldehyde (B113406) oxime.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-Methylbenzaldehyde oxime. It provides detailed information about the hydrogen, carbon, and nitrogen atoms within the molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

The aldoximic proton (CH=N) of the (Z)-isomer of this compound typically resonates as a singlet around δ 8.15 ppm. orientjchem.orgsemanticscholar.org Another key signal is a singlet observed at approximately δ 2.38 ppm, which is attributed to the three protons of the methyl group (CH₃). orientjchem.org The aromatic protons on the benzene (B151609) ring appear as a multiplet in the range of δ 7.21-7.41 ppm. orientjchem.org A broad singlet corresponding to the hydroxyl proton (-OH) of the oxime group is also observed, often around δ 7.82 ppm, and its exchange with D₂O can confirm its identity. orientjchem.orgrsc.org

For the (E)-isomer, the aldoximic proton signal shifts, and the aromatic and methyl proton signals also show slight variations in their chemical shifts. koreascience.kr For instance, in one study, the (E)-isomer showed a methyl singlet at δ 2.39 ppm and aromatic multiplets between δ 7.22-7.32 ppm and δ 7.88-7.92 ppm. koreascience.kr The hydroxyl proton for this isomer was observed at δ 8.41 ppm and was also exchangeable with D₂O. koreascience.kr

¹H NMR Data for this compound

Proton Type Isomer Chemical Shift (δ ppm) Solvent Reference
Aldoximic (CH=N) (Z) 8.15 CDCl₃ orientjchem.orgsemanticscholar.org
Aldoximic (CH=N) (E) 7.64 CDCl₃ koreascience.kr
Aromatic (Ar-H) (Z) 7.21-7.41 CDCl₃ orientjchem.org
Aromatic (Ar-H) (E) 7.22-7.32, 7.88-7.92 CDCl₃ koreascience.kr
Methyl (CH₃) (Z) 2.38 CDCl₃ orientjchem.org
Methyl (CH₃) (E) 2.39 CDCl₃ koreascience.kr
Hydroxyl (OH) (Z) 7.82 (broad singlet) CDCl₃ orientjchem.org
Hydroxyl (OH) (E) 8.41 (exchangeable) CDCl₃ koreascience.kr
Hydroxyl (OH) - 9.2 (broad, exchangeable) CDCl₃ rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their bonding environment.

For the (E)-isomer of this compound, the carbon of the oxime group (C=N) appears at approximately δ 146.3 ppm. koreascience.kr The carbons of the aromatic ring show signals at various positions, including δ 125.6, 129.2, 129.6, 129.7, and 130.4 ppm, with the carbon attached to the methyl group appearing at δ 136.8 ppm. koreascience.kr The methyl carbon itself resonates at around δ 19.88 ppm. koreascience.kr Another study on the (E)-isomer reported slightly different values, with the oxime carbon at δ 155.25 ppm and aromatic carbons at δ 123.6, 127.6, and 131.7 ppm, and the methyl carbon at δ 12.25 ppm. koreascience.kr

¹³C NMR Data for (E)-3-Methylbenzaldehyde oxime in CDCl₃

Carbon Type Chemical Shift (δ ppm) - Set 1 Chemical Shift (δ ppm) - Set 2 Reference
C=N 146.3 155.25 koreascience.kr
Aromatic C 125.6, 129.2, 129.6, 129.7, 130.4 123.6, 127.6, 131.7 koreascience.kr
Aromatic C-CH₃ 136.8 135.2 koreascience.kr
CH₃ 19.88 12.25 koreascience.kr

¹⁵N NMR spectroscopy is a specialized technique that can provide direct information about the nitrogen atom in the oxime group. While less common than ¹H and ¹³C NMR, it can be valuable for confirming the structure. For similar vic-dioxime compounds, the nitrogen atoms of the oxime groups have been observed in ¹⁵N NMR spectra, providing insights into their electronic environment. tubitak.gov.tr

The choice of deuterated solvent can influence the chemical shifts observed in NMR spectra. For oximes, the chemical shift of the hydroxyl proton is particularly sensitive to the solvent. In some cases, the hydroxyl proton signal may be broad or not observed at all, especially if there is rapid exchange with residual water in the solvent. rsc.org The use of a D₂O exchange experiment is a common method to identify the hydroxyl proton peak; upon addition of D₂O, the -OH proton is replaced by a deuterium (B1214612) atom, causing its signal to disappear from the ¹H NMR spectrum. rsc.orgkoreascience.kr This effect has been noted for this compound, where the hydroxyl proton is described as "D₂O exchangeable". rsc.orgkoreascience.kr

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum shows a characteristic absorption band for the C=N (imine) bond of the oxime group, which typically appears in the range of 1600-1632 cm⁻¹. orientjchem.orgsemanticscholar.org Another significant feature is the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group, which is generally observed in the region of 3190-3314 cm⁻¹. orientjchem.orgsemanticscholar.org The presence of these two bands is a strong indication of the oxime functional group. researchgate.netuobaghdad.edu.iq

Characteristic IR Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹) Reference
C=N Stretch 1600 - 1632 orientjchem.orgsemanticscholar.org
O-H Stretch 3190 - 3314 orientjchem.orgsemanticscholar.org
¹⁵N NMR Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within this compound. The molecule's structure, featuring a benzene ring conjugated with a C=N double bond, gives rise to characteristic absorption bands. The chromophores within the molecule absorb UV radiation, promoting electrons from lower energy molecular orbitals to higher energy ones. bioglobax.com

The primary electronic transitions observed in aromatic oximes like this compound are π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This transition is associated with the conjugated system formed by the benzene ring and the C=N double bond. Increased conjugation shifts this absorption to a longer wavelength (a bathochromic or red shift).

n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atom's lone pair) to a π* antibonding orbital. learnbin.net These transitions occur at longer wavelengths compared to the π → π* transitions of the same chromophore. learnbin.net

For the parent compound, m-tolualdehyde, chromophores are present that absorb at wavelengths greater than 290 nm. nih.gov The oxime derivative is expected to exhibit complex absorption patterns due to the contribution of the -NOH group to the conjugated system.

Table 1: Typical Electronic Transitions in Aromatic Oximes

Transition Type Involved Orbitals Relative Intensity Wavelength Region
π → π* π (bonding) → π* (antibonding) High Shorter Wavelength (UV)

This is an interactive table based on general principles of UV-Vis spectroscopy for aromatic oximes.

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Ion Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation into smaller, characteristic ions.

The molecular ion peak for this compound (C₈H₉NO) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 135.16 g/mol ). nist.gov

Common fragmentation pathways for aromatic aldehydes and oximes include:

α-Cleavage: Cleavage of the bond adjacent to the C=N group is a common fragmentation route.

Loss of Small Molecules: Neutral molecules such as •OH, H₂O, HCN, or CO can be lost from the molecular ion.

Tropylium (B1234903) Ion Formation: Alkylbenzenes often show a prominent peak at m/z 91, corresponding to the stable tropylium cation, formed by rearrangement and loss of a substituent from the aromatic ring. utexas.edu

For the related compound p-tolualdehyde oxime, a significant molecular ion peak is observed. nist.gov Analysis of the fragmentation of hydrazones of m-tolualdehyde shows characteristic patterns that can provide insight into the likely fragmentation of the oxime. researchgate.net The fragmentation of this compound would be expected to produce ions corresponding to the tolyl group and fragments resulting from the breakdown of the oxime moiety.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
135 [C₈H₉NO]⁺• Molecular Ion (M⁺•)
118 [C₈H₈N]⁺ Loss of •OH
117 [C₈H₇N]⁺• Loss of H₂O
91 [C₇H₇]⁺ Tropylium ion; loss of CHNO

This is an interactive table based on general fragmentation patterns of aromatic oximes.

Crystallographic Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determination

It is expected that in the crystalline state, this compound molecules would be organized in a lattice stabilized by hydrogen bonding between the hydroxyl group of one oxime and the nitrogen atom of an adjacent molecule. researchgate.net The molecule itself would likely exhibit a generally planar conformation around the C=N bond.

Polymorphism in Oxime Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in oximes. Different polymorphic forms can arise from variations in the packing of molecules and, crucially, the hydrogen-bonding networks established in the crystal lattice. The specific crystallization conditions, such as the solvent used and the rate of cooling, can influence which polymorph is obtained. While no specific studies on the polymorphism of this compound were found, it remains a possibility for this compound, as is common for oximes with hydrogen bonding capabilities.

Conformational Analysis and Isomerism

(Z)/(E) Stereochemistry of the C=N Double Bond

The presence of the carbon-nitrogen double bond (C=N) in this compound gives rise to geometric isomerism. The two possible stereoisomers are designated as (Z) and (E) based on the Cahn-Ingold-Prelog priority rules. libretexts.org

(E)-isomer (anti): The hydroxyl (-OH) group and the hydrogen atom attached to the imine carbon are on opposite sides of the C=N double bond. The higher priority groups (the tolyl group and the hydroxyl group) are on opposite sides.

(Z)-isomer (syn): The hydroxyl (-OH) group and the hydrogen atom are on the same side of the C=N double bond. The higher priority groups (the tolyl group and the hydroxyl group) are on the same side.

The synthesis of aldoximes often results in a mixture of (Z) and (E) isomers. semanticscholar.org For example, the synthesis of benzaldehyde (B42025) oxime can yield a mixture where the Z-isomer is the major product. wikipedia.org The stereochemistry can often be determined using spectroscopic methods like NMR, as the chemical shift of the protons can differ between the two isomers. semanticscholar.org For instance, in some aldoximes, the signal for the aldehydic proton appears at a different chemical shift for the (Z) and (E) isomers. semanticscholar.org The relative stability of the isomers can be influenced by factors such as intramolecular hydrogen bonding and steric hindrance. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
m-Tolualdehyde
Benzaldehyde oxime
(E)-4-[1-(Hydroxyimino)ethyl]-N-(4-methylbenzylidene)aniline

Factors Influencing Isomeric Ratios (e.g., solvent, temperature, catalysts)

The isomeric ratio of (E) to (Z) this compound is a critical aspect of its synthesis and is dictated by a variety of external factors. These factors can shift the equilibrium between the two isomers or kinetically favor the formation of one over the other.

Solvent Effects: The polarity and protic nature of the solvent play a crucial role in determining the final isomeric ratio. For instance, in the synthesis of related benzaldehyde oximes, the use of polar protic solvents can influence the stability of the transition states leading to the different isomers. A study utilizing a microwave-assisted synthesis of (Z)-3-methylbenzaldehyde oxime specifically employed a water-ethanol mixture as the solvent system, favoring the formation of the (Z)-isomer. semanticscholar.org This suggests that the hydrogen-bonding capabilities of the solvent can stabilize the transition state leading to the (Z) configuration.

Temperature: Temperature is a fundamental thermodynamic factor that affects the position of equilibrium in a reversible reaction. researchgate.net For the (E)/(Z) isomerization of oximes, an increase in temperature generally provides the necessary activation energy to overcome the rotational barrier of the C=N bond, allowing the mixture to reach thermodynamic equilibrium. researchgate.net Conversely, reactions carried out at lower temperatures may result in a kinetically controlled product distribution, which might differ significantly from the equilibrium ratio.

Catalysts: Both acid and base catalysts are known to facilitate the interconversion of oxime isomers. researchgate.net Acid catalysis, for example, can proceed through protonation of the oxime nitrogen, which weakens the C=N double bond and lowers the energy barrier for rotation. researchgate.net For instance, treating the closely related (E)-4-methylbenzaldehyde oxime with trifluoroacetic acid in chloroform (B151607) leads to the formation of a mixture containing both (E) and (Z) isomers. mdpi.com Similarly, various catalysts, including metal salts, can influence the stereoselectivity of oximation reactions. researchgate.netresearchgate.net While specific data on a range of catalysts for this compound is not extensively documented, the general principles of acid and base catalysis are applicable.

Table 1: Influence of Reaction Conditions on the Isomerism of this compound and Related Analogues
CompoundCondition/FactorObserved OutcomeReference
This compoundMicrowave irradiation in Water/Ethanol (B145695)Predominant formation of the (Z)-isomer was reported. semanticscholar.org
(E)-4-Methylbenzaldehyde OximeTrifluoroacetic acid (TFA) in Chloroform (CHCl₃) at 0 °CConversion to a 7:1 mixture of (Z)- and (E)-isomers. mdpi.com
General AldoximesTemperature VariationAlters the position of equilibrium between (E) and (Z) isomers. researchgate.net
General AldoximesAcid or Base CatalysisCatalyzes the interconversion between (E) and (Z) isomers. researchgate.net

Interconversion Mechanisms and Kinetic Aspects

The interconversion between the (E) and (Z) isomers of this compound is a dynamic process that can occur through different mechanistic pathways, each with its own kinetic profile. The process is essentially a rotation around the C=N double bond, which has a significant energy barrier.

The most commonly proposed mechanism for E/Z isomerization under acidic conditions involves the protonation of the oxime's nitrogen atom. This protonation reduces the double bond character of the C=N bond, facilitating rotation around what is now effectively a single bond. The system then deprotonates to yield the isomeric form. Computational studies on similar oximes suggest this pathway is generally more favorable than uncatalyzed thermal rotation. researchgate.net

Another possible, though often less favorable, mechanism involves a transient tautomerization to a nitrone intermediate. High-level DFT calculations have explored the oxime-nitrone tautomerism, suggesting that isomerization can occur through a bimolecular process involving two oxime molecules. rsc.org This pathway, however, has a relatively high energy barrier. For most simple aldoximes, the acid-catalyzed rotational pathway is considered the most relevant.

The kinetics of isomerization are dependent on the energy barrier between the (E) and (Z) states. This barrier can be influenced by the electronic nature of the substituents on the aromatic ring. For substituted benzaldoximes, the rate of isomerization is affected by how these substituents stabilize or destabilize the positive charge that develops on the imine carbon during the acid-catalyzed rotation. In the case of this compound, the electron-donating nature of the methyl group at the meta position would have a modest electronic influence on the reaction center. Theoretical studies on the isomerization of oximes have shown that the energy barrier can be in the range of 10-25 kcal/mol, depending on the specific mechanism and molecular structure. rsc.org

Table 2: Proposed Mechanisms for E/Z Interconversion of Benzaldehyde Oximes
MechanismDescriptionKey Intermediates/StatesReference
Acid-Catalyzed RotationProtonation of the oxime nitrogen lowers the C=N bond order, allowing for rotation around the C-N single bond, followed by deprotonation.Protonated oxime, rotational transition state. researchgate.net
Thermal Rotation (Uncatalyzed)Direct rotation around the C=N double bond, requiring high thermal energy to overcome the significant rotational barrier.Planar transition state with p-orbital misalignment. rsc.org
Bimolecular Interconversion via NitroneA process involving two oxime molecules that isomerize via a transient nitrone-like transition state.Bimolecular complex, nitrone tautomer. rsc.org

Theoretical and Computational Investigations of 3 Methylbenzaldehyde Oxime

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) has become a primary tool for investigating the properties of organic molecules like 3-methylbenzaldehyde (B113406) oxime. By approximating the electron density of a molecule, DFT can accurately predict its geometry, energy, and various spectroscopic characteristics. Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed for robust calculations on aromatic oximes. nih.gov These computational studies allow for a detailed exploration of the molecule's intrinsic properties.

Due to the presence of the carbon-nitrogen double bond (C=N), 3-methylbenzaldehyde oxime can exist as two distinct geometric isomers: (E) and (Z). In the (E) isomer, the hydroxyl group (-OH) and the hydrogen atom of the imine carbon are on opposite sides of the C=N bond, whereas in the (Z) isomer, they are on the same side.

Computational geometry optimization is used to determine the most stable three-dimensional structure for each isomer by finding the minimum energy conformation on the potential energy surface. unimi.it For aldoximes, the (E) isomer is generally found to be thermodynamically more stable than the (Z) isomer. For instance, DFT calculations performed on the related compound m-nitrobenzaldehyde oxime confirmed that the (E) configuration is lower in energy. A similar energetic preference is expected for this compound, making the (E) isomer the predominant form under standard conditions.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgnih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing further insight into the molecule's electronic behavior. malayajournal.org

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: Values are conceptual and based on typical calculations for similar benzaldehyde (B42025) oxime derivatives malayajournal.orgresearchgate.net)

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of the molecule's resistance to charge transfer.
Chemical Potential (μ) μ = -(I + A) / 2 The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) ω = μ² / (2η) A measure of the molecule's capacity to accept electrons.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. chemrxiv.org The MEP displays regions of positive and negative electrostatic potential, which are crucial for identifying sites for electrophilic and nucleophilic attack. malayajournal.orgacadpubl.eu For an aromatic oxime, the MEP map typically shows:

Negative Potential (Red/Yellow): Localized on the electronegative oxygen and nitrogen atoms of the oxime group (-C=N-OH), corresponding to their lone pairs of electrons. These regions are susceptible to electrophilic attack. malayajournal.orgacadpubl.eu

Positive Potential (Blue): Concentrated around the hydroxyl hydrogen atom and the hydrogens of the aromatic ring. These areas are electron-deficient and are sites for nucleophilic attack. malayajournal.orgacadpubl.eu

Theoretical vibrational analysis using DFT is a powerful method for assigning the fundamental modes of vibration observed in experimental FT-IR and FT-Raman spectra. nih.gov The calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and improve agreement with experimental data. This analysis allows for a precise correlation between specific molecular motions and observed spectral bands.

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Based on data from benzaldehyde oxime and its derivatives longdom.orgrsc.org)

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
ν(O-H) 3350 - 3200 O-H stretching (often broad due to hydrogen bonding)
ν(C-H) aromatic 3100 - 3000 Aromatic C-H stretching
ν(C-H) methyl 2980 - 2870 Methyl group C-H stretching
ν(C=N) 1670 - 1640 C=N imine stretching
ν(C=C) aromatic 1610 - 1450 Aromatic ring skeletal vibrations
δ(O-H) 1350 - 1250 O-H in-plane bending
ν(N-O) 960 - 930 N-O stretching of the oxime group
γ(C-H) aromatic 900 - 675 Aromatic C-H out-of-plane bending

Quantum chemical calculations, specifically using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov These theoretical values are benchmarked against experimental data to confirm the molecular structure. Discrepancies between calculated and observed shifts can reveal subtle conformational or solvent effects. researchgate.net

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Based on experimental data for related compounds like 4-methylbenzaldehyde (B123495) oxime and 3-methylbenzaldehyde rsc.orgrsc.org)

Atom Type Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
-OH 9.0 - 11.0 (variable, broad) N/A
-CH=N- 8.0 - 8.2 148 - 152
Aromatic C-H 7.1 - 7.6 126 - 139
Aromatic C (quaternary) N/A 130 - 140
-CH₃ 2.3 - 2.5 20 - 22

Vibrational Frequency Analysis and Spectroscopic Correlations

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is determined by a complex network of intermolecular interactions. For oximes, hydrogen bonding is the dominant force that dictates the crystal packing architecture.

The oxime functional group (-C=N-OH) is an excellent hydrogen bond donor (via the -OH group) and acceptor (via the N and O atoms). scispace.com In the absence of other strong acceptor groups, the most common interaction in the crystal structures of aldoximes is the intermolecular O–H···N hydrogen bond. eurjchem.com This interaction typically leads to the formation of specific supramolecular synthons:

Centrosymmetric Dimers: Many oximes form dimers where two molecules are linked by a pair of O–H···N hydrogen bonds. This arrangement is described by the graph set notation R²₂(6) or R²₂(8). eurjchem.comnih.gov

Catemeric Chains: Alternatively, molecules can link head-to-tail to form infinite chains, often described by a C(3) or C(4) graph set notation. scispace.comnih.gov

In cases where other hydrogen-bonding groups are present, such as in 2-hydroxy-substituted oximes, a strong intramolecular O–H···N hydrogen bond forms. nih.govufp.pt This then allows the oxime's hydroxyl group to participate in intermolecular hydrogen bonds with other acceptors, creating more complex two- or three-dimensional networks. ufp.pt

C–H···O interactions researchgate.net

π–π stacking interactions between aromatic rings nih.gov

C–H···π interactions nih.gov

The combination of these strong and weak interactions determines the final crystal packing, density, and physical properties of solid this compound.

Table 4: Common Hydrogen Bonding Patterns in Aromatic Oxime Crystal Structures

Interaction Type Donor Acceptor Resulting Motif Reference
Primary Intermolecular Oxime O-H Oxime N Dimer (e.g., R²₂(6)) eurjchem.comnih.gov
Primary Intermolecular Oxime O-H Oxime N Chain (e.g., C(4)) scispace.comnih.gov
Primary Intramolecular Phenolic O-H Oxime N S(6) ring nih.govufp.pt
Secondary Intermolecular Aromatic C-H Oxime O Chain/Sheet formation researchgate.netnih.gov

Hirshfeld Surface Analysis and Quantitative Contributions of Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different types of atomic contacts that dictate the crystal packing. For oxime derivatives, this analysis elucidates the role of hydrogen bonds and other weaker interactions in forming stable supramolecular structures.

The analysis reveals that the most significant contributions to crystal packing are from H···H, C···H/H···C, and O···H/H···O contacts. For example, in a study of salicylaldoxime (B1680748) derivatives, H···H contacts typically account for the largest portion of the Hirshfeld surface, indicating the prevalence of van der Waals forces in stabilizing the crystal structure. researchgate.net O···H/H···O contacts, representing classical hydrogen bonds, and C···H/H···C contacts also play crucial roles. researchgate.net

The dnorm surface map is particularly informative, as it highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate contacts that are shorter than the van der Waals radii, typically corresponding to strong hydrogen bonds, such as O-H···N or O-H···O interactions. uomphysics.net Weaker C-H···O and C-H···π interactions are also observed, which further stabilize the three-dimensional crystal architecture. ufp.pt

Table 1: Representative Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Methylbenzaldehyde Oxime Derivative Data based on analysis of 2-hydroxy-4-methylbenzaldehyde (B1293496) oxime and other similar structures as a proxy.

Interaction TypePercentage Contribution (%)Description
H···H~62.6%Represents the most frequent, albeit weaker, van der Waals interactions. researchgate.net
C···H / H···C~15.8%Indicates significant carbon-hydrogen interactions, contributing to packing efficiency. researchgate.net
O···H / H···O~15.3%Corresponds to classical and weak hydrogen bonds, which are highly directional and crucial for the supramolecular assembly. researchgate.net
C···C~3-4%Relates to π-π stacking interactions between aromatic rings. researchgate.net

Note: The exact percentages can vary based on the specific crystalline form and molecular conformation.

Reaction Mechanism Prediction and Transition State Analysis

Computational Studies on Oximation Pathways

The formation of an oxime from an aldehyde, known as oximation, is a condensation reaction between a carbonyl compound (3-Methylbenzaldehyde) and hydroxylamine (B1172632). Computational chemistry provides a molecular-level understanding of this pathway, allowing for the prediction of reaction rates and the identification of key intermediates and transition states.

The generally accepted mechanism for oximation proceeds in two main stages under slightly acidic conditions (typically pH 4-5): numberanalytics.com

Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-Methylbenzaldehyde. This leads to the formation of a tetrahedral intermediate, often called a carbinolamine.

Dehydration: The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water to form the final oxime product with its characteristic C=N double bond.

Computational studies, often employing Density Functional Theory (DFT), focus on the energetics of this reaction pathway. A key finding from such studies is that the dehydration step is typically the rate-limiting step of the reaction. researchgate.net Theoretical models can calculate the energy barriers associated with the transition states for both the addition and dehydration steps.

Factors influencing the reaction that can be modeled computationally include:

pH Effects: The reaction is acid-catalyzed. numberanalytics.com Computational models can simulate protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the initial nucleophilic attack. They can also model the protonation of the hydroxyl group in the carbinolamine, turning it into a better leaving group (-OH₂⁺) and lowering the energy barrier for the dehydration step. researchgate.net

Solvent Effects: The choice of solvent can influence reaction rates by stabilizing or destabilizing intermediates and transition states. Theoretical calculations can incorporate solvent models to provide more accurate energy profiles.

By analyzing the transition state structures, researchers can understand the geometric changes that occur during the reaction, providing a complete picture of the oximation process.

Theoretical Insight into Chemical Transformations (e.g., hydrolysis, rearrangement)

Once formed, this compound can undergo further chemical transformations. Computational studies are instrumental in predicting the feasibility and mechanisms of these reactions, with the Beckmann rearrangement being one of the most significant.

Beckmann Rearrangement: The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide or, in the case of an aldoxime, a nitrile. masterorganicchemistry.com For this compound, this rearrangement would yield 3-methylbenzonitrile (B1361078).

The theoretical mechanism involves the following key steps, which can be modeled computationally:

Protonation/Activation: The hydroxyl group of the oxime is converted into a good leaving group. This is typically achieved by protonation with a strong acid or reaction with reagents like phosphorus pentachloride or thionyl chloride. masterorganicchemistry.com

Rearrangement and Water Elimination: This is the critical, concerted step. The group positioned anti-periplanar to the leaving group on the nitrogen atom migrates to the nitrogen. For an aldoxime, this migrating group is the hydrogen atom. Simultaneously, the leaving group (e.g., water) departs. masterorganicchemistry.com

Deprotonation: The resulting nitrilium ion is then deprotonated to yield the stable nitrile product.

Computational chemistry can map the potential energy surface of this rearrangement, identifying the transition state for the migratory step and calculating its associated activation energy. This allows for predictions of reaction feasibility and the effects of substituents on the aromatic ring. Theoretical studies confirm that the stereochemistry of the oxime is crucial, as only the group anti to the hydroxyl function will migrate.

Other Transformations:

Hydrolysis: The reverse of oximation, hydrolysis, can occur under certain conditions to regenerate the aldehyde and hydroxylamine. Theoretical models can investigate the energy profile for this reaction, which typically involves the acid-catalyzed addition of water across the C=N bond.

Cycloaddition: Aldoximes can be oxidized in situ to nitrile oxides, which are highly reactive 1,3-dipoles. mdpi.com These can then undergo [3+2] cycloaddition reactions with various dipolarophiles. Computational studies can predict the stereoselectivity and regioselectivity of these cycloadditions.

Chemical Transformations and Reactivity of 3 Methylbenzaldehyde Oxime

Hydrolytic Pathways (Deoximation)

Deoximation, the regeneration of the parent carbonyl compound from its oxime derivative, is a fundamental transformation in organic synthesis. Oximes, including 3-methylbenzaldehyde (B113406) oxime, serve as crucial protecting groups for aldehydes and ketones, and their efficient cleavage under specific conditions is of paramount importance. researchgate.netthieme-connect.com The hydrolytic stability of oximes often necessitates chemical intervention to facilitate this conversion.

The classical method for cleaving oximes to regenerate the corresponding aldehyde or ketone is through acid-catalyzed hydrolysis. thieme-connect.comwikipedia.org The reaction is typically performed by heating the oxime in the presence of various inorganic acids. wikipedia.org The mechanism commences with the protonation of the oxime's nitrogen atom, which enhances the electrophilicity of the carbon atom in the C=N bond. This is followed by the nucleophilic attack of a water molecule on the carbon atom. A subsequent series of proton transfers leads to the formation of a tetrahedral intermediate, which then collapses to yield the parent aldehyde (3-methylbenzaldehyde) and hydroxylamine (B1172632). The equilibrium is driven forward by the removal or protonation of hydroxylamine. nih.gov

A variety of acids have been employed for this transformation, including hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, often in aqueous or co-solvent systems to ensure solubility. thieme-connect.com

Under neutral or basic conditions, the hydrolysis of oximes is generally unfavorable and significantly slower compared to acidic conditions. thieme-connect.comorganic-chemistry.org Oximes exhibit considerable stability in neutral aqueous solutions, which is a key attribute for their use as protecting groups in multi-step syntheses where acidic conditions must be avoided. While some methods for hydrolysis in neutral or alkaline media have been explored, they often result in lower yields and are less efficient than their acidic counterparts. thieme-connect.com For instance, the use of aluminum isopropoxide has shown some success, proceeding through a bulky intermediate, though it is less effective for sterically hindered oximes. thieme-connect.com The inherent resistance of oximes to hydrolysis under neutral and basic conditions underscores their robustness as protective functionalities.

To overcome the often harsh conditions of strong acid hydrolysis, numerous catalytic deoximation methods have been developed. These methodologies offer milder reaction conditions, higher selectivity, and greater functional group tolerance.

Metal Salt Catalysis: Various metal salts have proven effective in catalyzing the hydrolysis of oximes. The addition of catalysts like iron(III) sulfate (B86663), iron(III) chloride, or iron(III) ammonium (B1175870) sulfate to acidic media can enhance the efficiency of the conversion. thieme-connect.com For example, ferric ammonium sulfate in boiling aqueous solution has been used for the cleavage of related aromatic oximes. mdpi.com Copper(II) complexes have also been shown to catalyze the deoximation of aromatic aldoximes, such as 4-methylbenzaldehyde (B123495) oxime, in the presence of sodium periodate (B1199274) at room temperature, yielding the corresponding aldehyde in high yield. inorgchemres.org Other systems, such as those employing cerium(IV) ammonium nitrate (B79036) or cerium(IV) sulfate, also facilitate the oxidative deoximation of aromatic aldoximes. thieme-connect.comacs.org

Table 1: Catalytic Deoximation of Aromatic Aldoximes

Catalyst System Substrate Example Conditions Yield (%) Reference
CuLCl₂ / NaIO₄ 4-Methylbenzaldehyde oxime CH₃CN/H₂O, Room Temp. 96 inorgchemres.org
CuLBr₂ / NaIO₄ 4-Methylbenzaldehyde oxime CH₃CN/H₂O, Room Temp. 95 inorgchemres.org
Ferric Ammonium Sulfate 4-Bromo-2-nitrobenzaldoxime H₂O, Reflux 62 (crude) mdpi.com
Cerium(IV) Ammonium Nitrate Aromatic Aldoxime Acetonitrile/Alcohol, 0 °C High thieme-connect.com

Enzymatic Deoximation: Biocatalysis presents an environmentally benign alternative for deoximation. Enzymes can operate under mild conditions of temperature and pH, often in aqueous media, with high selectivity. While specific studies on 3-methylbenzaldehyde oxime are limited, the broader applicability of enzymatic systems has been established. For instance, the laccase/TEMPO/O₂ system has been used for the efficient oxidative deoximation of aromatic ketoximes. rsc.org Aldoxime dehydratases, found in bacteria, are enzymes that convert aldoximes to nitriles, which can then be hydrolyzed to carboxylic acids or amides, representing an alternative metabolic pathway. nih.govnih.govresearchgate.net

Neutral and Basic Hydrolysis Considerations

Oxidative Transformations

Beyond hydrolysis, this compound can undergo various oxidative transformations, leading to a range of products depending on the oxidant and reaction conditions. These reactions are synthetically valuable for accessing different functional groups.

Photoinduced electron transfer (PET) represents a modern approach to chemical transformations, utilizing light to initiate reactions. sci-hub.senih.gov In a typical PET process, a photocatalyst absorbs light and enters an excited state, becoming a more potent oxidant or reductant. acs.org This excited species can then engage in single-electron transfer with a substrate like an oxime. acs.orgdiva-portal.org

For oximes, PET can lead to deoximation or rearrangement. For example, a BODIPY dye has been shown to catalyze the rearrangement of oximes to amides or their hydrolysis to the parent carbonyl compounds under visible light irradiation in the presence of air. organic-chemistry.org Titanium-based metal-organic frameworks (MOFs), such as NH₂-MIL-125(Ti), can also act as photocatalysts. rsc.org Under photoirradiation, these materials facilitate ligand-to-metal charge transfer, generating electron-hole pairs that can drive redox reactions. rsc.org This has been applied to the deoximation of various oximes, where derivatives with electron-donating groups (like the methyl group in this compound) often react faster. rsc.org

Oxidative cleavage, or oxidative deoximation, provides a direct route from oximes back to their parent carbonyl compounds and is often faster and more efficient than simple hydrolysis. researchgate.net A wide array of oxidizing agents can accomplish this transformation.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), are versatile oxidants for this purpose. lucp.netresearchgate.net Depending on the reaction conditions, the oxidation of aromatic aldoximes with these reagents can yield the parent aldehyde, a carboxylic acid, or a nitrile oxide intermediate. lucp.net For instance, quinolinium fluorochromate (QFC) is a mild and selective reagent that effectively converts aromatic aldoximes to their corresponding aldehydes in high yield under reflux in dichloromethane.

The choice of oxidant and conditions dictates the reaction outcome. While some reagents cleanly regenerate the aldehyde, others can lead to over-oxidation. For example, some chromium(VI) reagents are effective for ketoximes but can over-oxidize the products from aldoximes. thieme-connect.com The reaction of aldoximes with hydrogen peroxide, catalyzed by 2-nitrobenzeneseleninic acid, can lead to the formation of carboxylic acid esters in the presence of an alcohol solvent. tandfonline.com

Table 2: Reagents for Oxidative Cleavage of Aromatic Aldoximes

Reagent Product Conditions Notes Reference
Quinolinium Fluorochromate (QFC) Aldehyde Dichloromethane, Reflux Mild, selective, high yield
Hypervalent Iodine(III) Reagents Aldehyde, Carboxylic Acid, or Nitrile Oxide Varies Product depends on specific reagent and conditions lucp.net
H₂O₂ / 2-Nitrobenzeneseleninic acid Carboxylic Acid Ester Alcohol solvent Direct conversion to ester tandfonline.com
Pyridinium Fluorochromate (PFC) / H₂O₂ Aldehyde Not specified Effective for a wide range of oximes

Photoinduced Electron Transfer Reactions

Reduction Reactions

The reduction of oximes is a significant transformation in organic synthesis, primarily for the production of primary amines. This compound can be reduced to its corresponding amine, (3-methylphenyl)methanamine, through various methods.

The conversion of this compound to (3-methylphenyl)methanamine is a key reduction reaction. This transformation can be achieved using several reducing agents and catalytic systems.

Catalytic Hydrogenation: A common and efficient method for the reduction of oximes is catalytic hydrogenation. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. For instance, the hydrogenation of similar benzaldehyde (B42025) oxime derivatives has been shown to proceed with high yields under mild conditions. researchgate.net The reaction involves the addition of hydrogen across the C=N double bond of the oxime.

Metal Hydride Reductants: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents capable of converting oximes to amines. However, the reactivity of these hydrides can sometimes be modulated by additives. For example, the NaBH₃CN/ZrCl₄ system has been used for the efficient, solvent-free reduction of various oximes to their corresponding amines. researchgate.net

Other Reducing Systems: Other methods for oxime reduction include the use of zinc dust in the presence of a proton source like ammonium formate (B1220265) or ammonium chloride. sciencemadness.org Another approach involves the use of aluminum amalgam in a mixture of water and an organic solvent like THF. sciencemadness.org These methods provide alternative routes to primary amines from oximes.

A study on the reduction of various oximes reported the successful conversion to amines using sodium cyanoborohydride in methanolic HCl. rsc.org Specifically, the reduction of this compound yielded N-(3-methylbenzyl)hydroxylamine. rsc.org

Table 1: Selected Methods for the Reduction of Oximes to Amines

Reducing Agent/SystemCatalyst/AdditiveSolventTypical ConditionsReference
H₂10% Pd/CEthanol (B145695)20–40°C, 760 Torr
NaBH₃CNZrCl₄/nano Fe₃O₄Solvent-freeRoom temperature or 75–80°C researchgate.net
Sodium CyanoborohydrideMethanolic HClMethanolNot specified rsc.org
Aluminum AmalgamHgCl₂10% H₂O-THFRoom temperature sciencemadness.org
Zinc DustAmmonium FormateMethanolReflux sciencemadness.org

Rearrangement Reactions (e.g., Beckmann Rearrangement and its suppression)

The Beckmann rearrangement is a classic reaction in organic chemistry where an oxime is transformed into an amide under acidic conditions. byjus.comnumberanalytics.com This reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group. byjus.commasterorganicchemistry.com Subsequently, the group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. This intermediate is then attacked by water to yield the amide after tautomerization. byjus.com For aldoximes like this compound, the rearrangement typically leads to the formation of a nitrile. byjus.commasterorganicchemistry.com

The reaction is often catalyzed by strong acids like sulfuric acid or phosphorus pentachloride. numberanalytics.com However, other reagents such as tosyl chloride and thionyl chloride can also promote the rearrangement. wikipedia.org

Recent research has explored more environmentally friendly and efficient methods for conducting the Beckmann rearrangement, including mechanochemical approaches. unica.it These solvent-free methods can provide high yields of amides from ketoximes. unica.it

Suppression of the Beckmann Rearrangement:

In some synthetic applications, the Beckmann rearrangement is an undesirable side reaction. Its suppression is crucial for achieving the desired chemical transformation. For instance, in peptide synthesis, the Beckmann rearrangement of oxime-based coupling reagents like Oxyma-B can occur, which can compromise the yield and purity of the target peptides. nih.gov The mechanism of this rearrangement has been investigated to optimize coupling reaction conditions and control this side reaction. nih.gov

In the context of reduction reactions, the choice of reagents and conditions can influence whether reduction or rearrangement occurs. For example, using lithium aluminum hydride in hexamethylphosphoramide (B148902) (HMPA) has been reported to divert the reduction of ketoximes from the expected amines to the corresponding ketones, thus avoiding the Beckmann rearrangement. thieme-connect.com

Nucleophilic Additions to the C=N Bond

The carbon-nitrogen double bond (C=N) in this compound is susceptible to nucleophilic attack, similar to the carbonyl group in aldehydes and ketones. libretexts.orgsimply.science The carbon atom of the C=N bond is electrophilic due to the higher electronegativity of the nitrogen and oxygen atoms.

Nucleophilic addition reactions to the C=N bond of oximes can lead to a variety of products. The initial attack of a nucleophile on the carbon atom leads to a tetrahedral intermediate. simply.sciencencert.nic.in The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions.

While specific examples of nucleophilic additions to this compound are not extensively detailed in the provided search results, the general reactivity of oximes suggests that they can react with various nucleophiles. For instance, the addition of organometallic reagents like Grignard reagents or organolithium compounds to oximes can lead to the formation of substituted hydroxylamines after quenching.

Furthermore, the hydrolysis of oximes back to the corresponding aldehyde or ketone is essentially a nucleophilic addition of water to the C=N bond, followed by elimination of hydroxylamine. thieme-connect.com This reaction is often catalyzed by acid. thieme-connect.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring: the methyl group (-CH₃) and the oxime group (-CH=NOH).

Directing Effects of Substituents:

Methyl Group (-CH₃): The methyl group is an activating group and an ortho-, para-director. libretexts.orglibretexts.org It donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediates formed during ortho and para attack. libretexts.org

Oxime Group (-CH=NOH): The oxime group, being derived from an aldehyde, is generally considered a deactivating group and a meta-director. libretexts.org The electron-withdrawing nature of the C=N bond and the oxygen atom reduces the electron density of the benzene ring, making it less reactive towards electrophiles. The deactivating effect is due to the positive polarization of the carbon atom attached to the ring, which destabilizes the ortho and para carbocation intermediates. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com For example, nitration of a similar substituted benzene, benzaldehyde, results primarily in the meta-substituted product due to the directing effect of the aldehyde group. libretexts.org In the case of this compound, a mixture of products would be expected, with substitution occurring at the positions activated by the methyl group but influenced by the deactivating oxime group.

Derivatization Strategies and Functional Group Interconversions Involving 3 Methylbenzaldehyde Oxime

Formation of Oxime Ethers (O-Alkylation)

The O-alkylation of 3-methylbenzaldehyde (B113406) oxime yields oxime ethers, a class of compounds with applications in pharmaceuticals and agrochemicals. This transformation typically involves the reaction of the oxime with an alkylating agent in the presence of a base.

The synthesis of oxime ethers can be achieved through various methods. One common approach involves the reaction of the oxime with an organohalide, such as methyl iodide or an alkyl bromide, and an alkali metal alkoxide like sodium methoxide. google.com Another procedure utilizes powdered sodium hydroxide (B78521) and an organohalide in an aprotic-dipolar solvent. google.com For instance, O-alkylation of oximes has been successfully carried out using alkyl chlorides in acetone (B3395972) with potassium carbonate as the base. A light-mediated dehydrogenation cross-coupling reaction catalyzed by carbon tetrabromide has also been reported as a green and mild method for synthesizing oxime ethers. patsnap.com

The reaction conditions for O-alkylation can be tuned to achieve desired outcomes. For example, mild conditions, such as using an aprotic, polar solvent at room temperature, have been shown to be effective. researchgate.net The choice of base and solvent system is crucial for the efficiency of the reaction.

Table 1: Examples of O-Alkylation Reactions of Oximes
Reactant 1Reactant 2Catalyst/BaseSolventProductReference
OximeAlkyl HalideAlkali Metal AlkoxideNot specifiedOxime Ether google.com
OximeAlkyl ChlorideK₂CO₃AcetoneOxime Ether
OximeAlkyl Halide-Aprotic, Polar SolventOxime Ether researchgate.net

Formation of Oxime Esters (O-Acylation)

O-acylation of 3-methylbenzaldehyde oxime leads to the formation of oxime esters. These derivatives are of interest due to their potential biological activities, including cytotoxic properties. The synthesis is typically achieved by reacting the oxime with an acylating agent.

A general method for preparing oxime esters involves the reaction of the corresponding oxime with an acid chloride under basic conditions. For example, a series of undecenoic acid-based aldoxime esters were synthesized using various substituted benzaldehydes and undecenoic acid. Another approach involves lipase-catalyzed acetylation of oximes using vinyl or isopropenyl acetates as acyl donors in an organic solvent like ethyl acetate (B1210297). grafiati.com

The reaction conditions for O-acylation can influence the yield and purity of the resulting oxime esters. For instance, esterification can be carried out at low temperatures (0–5 °C) and then at room temperature under basic conditions. grafiati.com

Table 2: Synthesis of Oxime Esters
OximeAcylating AgentConditionsProductReference
Substituted Benzaldehyde (B42025) OximesUndecenoic AcidNot specifiedUndecenoic Acid-based Aldoxime Esters
Aromatic Aldehyde OximesVinyl or Isopropenyl AcetatesLipase catalyst, 40°C, Ethyl acetateAromatic Aldehyde Oxime Esters grafiati.com
Acetophenone (B1666503) OximesTerphthaloyl ChlorideBasic conditions, 0–5 °C then room temperatureBridged Unsymmetrical Terphthaloyl Oxime Esters grafiati.com

Conversion to Nitriles and Amides

This compound can be readily converted into 3-methylbenzonitrile (B1361078) or N-(m-tolyl)formamide through dehydration or rearrangement reactions, respectively.

The dehydration of aldoximes to nitriles is a common and useful transformation. sciencemadness.org This can be achieved using various reagents and conditions. One method involves heating the oxime in the presence of a dehydrating agent like acetic anhydride (B1165640). sciencemadness.org Another approach utilizes ferrous sulfate (B86663) in DMF under reflux to catalyze both the oxime formation and its subsequent dehydration to the nitrile in a one-pot synthesis from the aldehyde. asianpubs.org The Beckmann rearrangement of aldoximes, which typically proceeds through a hydride shift, also yields nitriles. masterorganicchemistry.combyjus.com This rearrangement can be promoted by converting the oxime's hydroxyl group into a better leaving group, for example, by treatment with an acid or acetic anhydride followed by heating. masterorganicchemistry.com

The Beckmann rearrangement of oximes derived from ketones produces amides. byjus.combyjus.com While the direct conversion of this compound to an amide is less common than its conversion to a nitrile, the principles of the Beckmann rearrangement are central to this class of transformations. byjus.com The reaction is initiated by protonation of the oxime's hydroxyl group, creating a good leaving group. Subsequent migration of the group anti to the leaving group results in the formation of a nitrilium ion, which is then hydrolyzed to the amide. byjus.com

Table 3: Conversion of Aldoximes to Nitriles
Starting MaterialReagent/ConditionProductReaction TypeReference
AldoximeAcetic Anhydride, HeatNitrileDehydration sciencemadness.org
Aldehyde, Hydroxylamine (B1172632) HClAnhydrous Ferrous Sulphate, DMF, RefluxNitrileOne-pot Dehydration asianpubs.org
AldoximeAcid or Acetic Anhydride, HeatNitrileBeckmann Rearrangement masterorganicchemistry.com

Formation of Other Heterocyclic Systems via Oxime Reactivity

The oxime functionality in this compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably isoxazoles and isoxazolines. These are typically formed via [3+2] cycloaddition reactions of in situ generated nitrile oxides.

The generation of the nitrile oxide from the aldoxime is a key step. This can be accomplished using various oxidizing agents. Sodium hypochlorite (B82951) is a common reagent used for this purpose. biolmolchem.comsciarena.com For example, 4-methylbenzaldehyde (B123495) was first converted to its oxime, which was then treated with sodium hypochlorite in the presence of an alkene (propargyl alcohol) to yield the corresponding isoxazole. biolmolchem.comsciarena.com Hypervalent iodine(III) reagents, such as Koser's reagent, are also effective for the oxidative cycloaddition of aldoximes to form isoxazoles. core.ac.uk This method is considered a green chemistry approach. core.ac.uklucp.net Mechanochemical methods, using an oxidant like Oxone under ball-milling conditions, have also been developed for the synthesis of isoxazoles and isoxazolines from aldoximes and alkenes or alkynes. tandfonline.com

These cycloaddition reactions can be highly regioselective. core.ac.uk The choice of reactants and conditions allows for the synthesis of a wide variety of substituted isoxazoles and isoxazolines, which are important scaffolds in medicinal chemistry. sciarena.comcore.ac.uklucp.net

Table 4: Synthesis of Heterocycles from Aldoximes
AldoximeReagent(s)Reaction TypeHeterocyclic ProductReference
4-MethylbenzaldoximeSodium Hypochlorite, Propargyl Alcohol[3+2] Cycloaddition(3-para-tolyl-isoxazol-5-yl) methanol biolmolchem.comsciarena.com
AldoximeKoser's Reagent, Unsaturated SubstrateOxidative CycloadditionIsoxazole core.ac.uk
(E)-4-methylbenzaldehyde oximeOxone, NaCl, Na₂CO₃, Alkene/Alkyne, Ball-milling[3+2] CycloadditionIsoxazoline (B3343090)/Isoxazole tandfonline.com

Application as a Transient Directing Group in C-H Functionalization

The oxime group can be employed as a transient directing group in transition metal-catalyzed C-H functionalization reactions. researchgate.net This strategy allows for the selective activation and modification of C-H bonds that would otherwise be unreactive. The oxime coordinates to the metal catalyst, directing it to a specific C-H bond, typically in the ortho position of an aromatic ring.

Palladium-catalyzed reactions are prominent in this area. acs.org For instance, the hydroxyl group of an oxime can direct ortho-Csp²–H carbonylation. rsc.org Oxime ethers have been used in palladium-catalyzed syntheses of fluorenones from arenes, a process involving multiple C-H bond activations. lookchem.com In some cases, the oxime is formed in situ from the corresponding aldehyde and an amine, acting as a transient directing group for the subsequent C-H functionalization. researchgate.net

Cobalt catalysts have also been utilized in C-H functionalization reactions directed by oxime groups. acs.org For example, Co(III)-catalyzed C-H functionalization of α,β-unsaturated oximes has been reported. acs.org The use of transient directing groups like oximes is a powerful tool for increasing the efficiency and selectivity of C-H activation, enabling the synthesis of complex molecules from simple precursors. researchgate.netacs.org

Table 5: C-H Functionalization using Oximes as Directing Groups
SubstrateCatalystReaction TypeProduct TypeReference
Aromatic OximePdCl₂ortho-Csp²–H CarbonylationBenzoxazinone rsc.org
O-Methyl Benzaldehyde Oxime Ether, ArenePd(OAc)₂Multiple C-H Activation/CyclizationFluorenone lookchem.com
BenzaldehydePd(OAc)₂, 4-chloroanthranilic acid (transient directing group precursor)ortho-C–H Hydroxylationortho-Hydroxybenzaldehyde acs.org
α,β-Unsaturated OximeCo(III) complexAlkenyl C–H FunctionalizationFuran acs.org

Applications of 3 Methylbenzaldehyde Oxime and Its Derivatives in Advanced Organic Synthesis

Role as a Synthetic Intermediate

3-Methylbenzaldehyde (B113406) oxime is a valuable synthetic intermediate, capable of being transformed into a variety of other functional groups and molecular structures. Its oxime moiety can undergo several key reactions, making it a pivotal component in multi-step syntheses.

One of the primary uses of aldoximes, including the 3-methyl derivative, is as precursors to nitrile oxides. lucp.net These nitrile oxides are highly reactive and important synthetic intermediates, primarily because they can participate in 1,3-dipolar cycloaddition reactions with alkenes or alkynes. lucp.net This process provides a direct route to the synthesis of five-membered heterocyclic compounds such as isoxazolines and isoxazoles, which are significant scaffolds in medicinal chemistry. lucp.net The oxidation of aldoximes with organo-iodine(III) reagents is a common and effective method for generating these nitrile oxide intermediates in situ. lucp.net

Furthermore, 3-methylbenzaldehyde oxime can be converted into other nitrogen-containing compounds. For instance, it can be transformed into 3-methylbenzonitrile (B1361078). chemsrc.com The Neber rearrangement offers another synthetic pathway, converting oximes into α-aminoketones, which are themselves valuable precursors for compounds like pyrazines. thermofisher.com

The oxime can also serve as a transient intermediate in the functionalization of the aromatic ring. A synthetic procedure for 2-bromo-3-methylbenzaldehyde (B1282531) demonstrates this, where 3-methylbenzaldehyde is first converted to its oxime, which then undergoes bromination before being converted back to the aldehyde.

Use as a Protecting Group for Carbonyl Compounds

Oximes are extensively used for the protection, purification, and characterization of carbonyl compounds. thieme-connect.comorientjchem.org this compound exemplifies this application, where the oxime functional group serves as a robust protecting group for the aldehyde functionality of 3-methylbenzaldehyde. This protection is crucial in multi-step syntheses where the aldehyde group needs to be preserved while other parts of the molecule undergo reaction. thieme-connect.com

The formation of the oxime is typically achieved by reacting the aldehyde with hydroxylamine (B1172632), often with a catalyst. orientjchem.orgresearchgate.net The resulting oxime is generally a stable, crystalline solid, which is less reactive than the parent aldehyde. thieme-connect.com This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group.

A critical aspect of any protecting group is its efficient removal to regenerate the original functional group. A variety of methods have been developed for the deoximation, or cleavage, of oximes to yield the parent carbonyl compound under mild conditions. thieme-connect.com These methods can be broadly categorized into hydrolytic and oxidative procedures.

Table 1: Selected Methods for the Regeneration of Carbonyls from Oximes

Method Category Reagent/Conditions Reference
Hydrolytic Acidic Hydrolysis (e.g., HCl) thieme-connect.com
Exchange Reaction with other Carbonyls (e.g., formaldehyde) thieme-connect.com
Hydrolysis with Salt Catalysts (e.g., Copper(II) salts) researchgate.net
Oxidative Chromium(VI) reagents (e.g., PCC) thieme-connect.com
Manganese reagents (e.g., MnO₂, Mn(III) acetate) thieme-connect.com

The wide array of available deprotection methods enhances the utility of oximes as protecting groups, allowing for selective cleavage under conditions compatible with various other functional groups present in the molecule. thieme-connect.com

Ligands in Coordination Chemistry

The nitrogen and oxygen atoms of the oxime group make this compound and its derivatives effective ligands for a wide range of metal ions. Their ability to form stable metal complexes has led to applications in catalysis, materials science, and analytical chemistry.

Synthesis and Characterization of Metal Complexes

Derivatives of this compound have been used to synthesize novel ligands for transition metal complexes. For example, a vic-dioxime derivative, 3-methylbenzaldehydehydrazone glyoxime (B48743) (L3H2), was synthesized and used to prepare complexes with Nickel(II), Copper(II), and Cobalt(II). academicjournals.orgresearchgate.net The synthesis of these complexes generally involves reacting a solution of the ligand with a metal salt, such as NiCl₂·6H₂O, CuCl₂·2H₂O, or CoCl₂·6H₂O, in a suitable solvent like ethanol (B145695). academicjournals.org The pH is adjusted to facilitate the precipitation of the metal complex, which can then be isolated, washed, and dried. academicjournals.org

Characterization of these complexes is performed using a variety of spectroscopic and analytical techniques to determine their structure and composition.

Table 2: Characterization Data for a Cu(II) Complex of 3-methylbenzaldehydehydrazone glyoxime (L3H2)

Analysis/Technique Data Description/Interpretation Reference
Formula C₂₀H₂₂O₆N₈Cu Proposed molecular formula of the copper complex. academicjournals.org
Elemental Analysis Calc: C, 44.99%; H, 4.15%; N, 20.98% Found: C, 45.03%; H, 3.87%; N, 20.62% academicjournals.org
IR Spectroscopy (cm⁻¹) 1620 (C=Nhydrazone), 1590 (C=Noxime), 940 (N-O) Characteristic stretching frequencies confirming the coordination of the hydrazone and oxime nitrogen atoms. academicjournals.org

| UV-Vis Spectroscopy (nm) | 283, 331, 700 | Absorption maxima in DMSO, corresponding to electronic transitions within the complex. | academicjournals.org |

Similarly, complex Schiff-base oxime ligands derived from substituted methylbenzaldehydes have been shown to form binuclear complexes with metals like Mn(II), Fe(II), Co(II), and Cu(II). uobaghdad.edu.iqrdd.edu.iq

Investigation of Metal-Ligand Bonding and Coordination Modes

The study of metal complexes with oxime-based ligands provides insight into metal-ligand bonding and coordination geometries. In the complexes formed with 3-methylbenzaldehydehydrazone glyoxime (L3H2), spectroscopic data suggests that the ligand coordinates to the metal ion through the nitrogen atoms of the two oxime groups, creating a stable chelate structure. academicjournals.orgresearchgate.net Both cis and trans planar arrangements have been proposed for these complexes. academicjournals.orgresearchgate.net

Application in Metal Extraction and Separation Technologies

Phenolic oximes, which are structurally related to derivatives of this compound, are workhorse reagents in the field of hydrometallurgy, particularly for the selective solvent extraction of copper. core.ac.ukanalchemres.organalchemres.org While this compound itself is not a phenolic oxime, the principles governing the extraction process are applicable to its hydroxylated derivatives.

The extraction process relies on the ability of the lipophilic oxime ligand to selectively bind metal ions from an aqueous phase and transport them into an immiscible organic phase. This typically occurs via a cation exchange mechanism, where the phenolic proton of the ligand is exchanged for a metal ion. analchemres.organalchemres.org For copper(II), the extraction often results in the formation of a neutral complex with a 1:2 metal-to-ligand stoichiometry. analchemres.org

Research has shown that the substitution pattern on the benzaldehyde (B42025) ring significantly impacts the ligand's extraction efficiency. core.ac.uk Factors influencing the strength of the extractant include:

Ligand Acidity: Electron-withdrawing substituents lower the pKa of the phenolic proton, which can increase extractive efficacy. core.ac.uk

Steric Hindrance: Bulky substituents near the coordination site can hinder complex formation, making the ligand a weaker extractant. core.ac.uk

Hydrogen Bonding: Substituents that can "buttress" or support the intramolecular hydrogen bond within the metal-ligand complex can lead to stronger extractants. core.ac.uk

These principles allow for the rational design of oxime-based ligands to fine-tune their properties for specific metal separation technologies. core.ac.uk

Precursors for Specialized Reagents or Scaffolds

Beyond its general role as an intermediate, this compound serves as a direct precursor for the synthesis of more complex and specialized reagents or molecular scaffolds. thermofisher.com

A clear example is its use in the synthesis of novel pyrazole-4-carboxylic oxime ester derivatives. researchgate.net In one study, this compound was reacted with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to produce (E)-4-methylbenzaldehyde (O)-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) oxime. researchgate.net This reaction demonstrates how the relatively simple oxime is used as a foundational scaffold onto which a more complex and functional group (a pyrazole (B372694) carboxylic acid derivative) is attached, yielding a final product with potential applications as an antifungal agent. researchgate.net

As mentioned previously, the conversion of aldoximes to nitrile oxides also represents a transformation into a specialized reagent. lucp.net The resulting nitrile oxide is a key synthon for building heterocyclic scaffolds like isoxazoles, which are prevalent in biologically active compounds. lucp.net This positions this compound as a valuable starting material for the construction of diverse chemical libraries.

Exploration of Biological Activities of 3 Methylbenzaldehyde Oxime Derivatives

Antimicrobial Activity Studies (excluding clinical trials)

The antimicrobial potential of various derivatives synthesized from 3-Methylbenzaldehyde (B113406) oxime has been explored against a range of pathogenic microbes. These studies, conducted in vitro, provide foundational knowledge on their spectrum of activity and potency.

A notable derivative, 3-methylbenzaldehydehydrazone glyoxime (B48743) (L3H2), and its metal complexes with Nickel (Ni(II)), Copper (Cu(II)), and Cobalt (Co(II)) have been evaluated for their antibacterial properties. academicjournals.orginternationalscholarsjournals.orgresearchgate.net The antimicrobial activities were determined using the disc diffusion method against a panel of 13 bacterial strains, including both Gram-positive and Gram-negative organisms. academicjournals.orginternationalscholarsjournals.org

In one study, the ligand L3H2 and its complexes were tested for their ability to inhibit bacterial growth. researchgate.net The results from the disc diffusion method were compared against several well-known antibacterial agents. academicjournals.orginternationalscholarsjournals.org Among the tested compounds, which included derivatives of 4-methoxybenzaldehyde (B44291) and 4-methylbenzaldehyde (B123495), the series demonstrated varied levels of activity. academicjournals.org Specifically, some of the tested compounds showed notable activity against Bacillus thrungiensis. academicjournals.orgresearchgate.net

Another study synthesized a series of oxime ester derivatives from acrylpimaric acid and various oximes, including one from 4-methylbenzaldehyde. jcsp.org.pk While not the 3-methyl isomer, this study indicated that compounds in this class could exhibit good antibacterial activity against Gram-negative bacteria like Escherichia coli and milder activity against Gram-positive bacteria such as Staphylococcus aureus. jcsp.org.pk Similarly, research on oxime esters derived from undecenoic acid and substituted benzaldehydes showed that certain derivatives possess promising activity against Gram-positive strains like Staphylococcus aureus MTCC 96 and Bacillus subtilis MTCC 121. researchgate.net

A study involving forty-three oxime derivatives, synthesized from benzaldehydes and O-benzylhydroxylamines, tested their efficacy against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov This highlights the broad interest in benzaldehyde-derived oximes as potential antibacterial agents. nih.gov

Table 1: Antibacterial Activity of 3-Methylbenzaldehydehydrazone Glyoxime (L3H2) and its Metal Complexes Data represents a summary of findings from referenced studies; specific inhibition zone values were not fully detailed in the provided sources.

Compound/ComplexGram-Positive Bacteria TestedGram-Negative Bacteria TestedGeneral Activity Notes
L3H2 Bacillus species, Staphylococcus species, Enterococcus faecalisEscherichia coli, Pseudomonas speciesExhibited antimicrobial activity academicjournals.orginternationalscholarsjournals.orgresearchgate.net
[Ni(L3H)2] Bacillus species, Staphylococcus species, Enterococcus faecalisEscherichia coli, Pseudomonas speciesExhibited antimicrobial activity academicjournals.orginternationalscholarsjournals.orgresearchgate.net
[Cu(L3H)2] Bacillus species, Staphylococcus species, Enterococcus faecalisEscherichia coli, Pseudomonas speciesExhibited antimicrobial activity academicjournals.orginternationalscholarsjournals.orgresearchgate.net
[Co(L3H)2(H2O)2] Bacillus species, Staphylococcus species, Enterococcus faecalisEscherichia coli, Pseudomonas speciesExhibited antimicrobial activity academicjournals.orginternationalscholarsjournals.orgresearchgate.net

The antifungal properties of 3-methylbenzaldehydehydrazone glyoxime (L3H2) and its corresponding metal complexes have been assessed against five different yeast cultures. academicjournals.orginternationalscholarsjournals.orgresearchgate.net The tested species included Candida utilis, Candida albicans, Candida glabrata, Candida trophicalis, and Saccharomyces cerevisiae. academicjournals.orginternationalscholarsjournals.org

The results indicated that the mono-3-methylbenzaldehyde hydrazone vic-dioxime ligand (L3H2) demonstrated strong activity against these yeasts, with efficacy reported to be comparatively higher or equipotent to the nystatin (B1677061) standard in some cases. academicjournals.orgresearchgate.nettubitak.gov.tr This suggests a significant potential for this class of compounds as antifungal agents. tubitak.gov.tr The synthesis of various oxime derivatives is a point of interest in medicinal research due to their wide range of reported biological activities, including antifungal effects. researchgate.net

Table 2: Antifungal Activity Spectrum of 3-Methylbenzaldehydehydrazone Glyoxime (L3H2) Data synthesized from referenced studies.

Yeast SpeciesActivity of L3H2
Candida utilisStrong activity reported academicjournals.orginternationalscholarsjournals.orgresearchgate.nettubitak.gov.tr
Candida albicansStrong activity reported academicjournals.orginternationalscholarsjournals.orgresearchgate.nettubitak.gov.tr
Candida glabrataStrong activity reported academicjournals.orginternationalscholarsjournals.orgresearchgate.nettubitak.gov.tr
Candida trophicalisStrong activity reported academicjournals.orginternationalscholarsjournals.orgresearchgate.nettubitak.gov.tr
Saccharomyces cerevisiaeStrong activity reported academicjournals.orginternationalscholarsjournals.orgresearchgate.nettubitak.gov.tr

Analysis of the structure-activity relationship (SAR) provides critical information for the development of more potent antimicrobial agents. For vic-dioxime derivatives containing benzaldehydehydrazone groups, studies indicate that the uncomplexed ligands are generally more active than their metal complexes. tubitak.gov.tr When comparing the 3-methylbenzaldehyde hydrazone vic-dioxime with its 4-methoxy and 4-methyl analogues, the 3-methyl derivative was highlighted for its strong activity, particularly against yeasts. academicjournals.orgtubitak.gov.tr This suggests that the position and nature of the substituent on the phenyl ring are crucial determinants of antimicrobial efficacy. The introduction of metal ions (Ni(II), Cu(II), Co(II)) into the structure did not enhance, and in some cases may have diminished, the antimicrobial effect compared to the free ligand. tubitak.gov.tr

In broader studies of oxime derivatives, structural modifications such as the introduction of electron-withdrawing groups like halogens have been proposed to enhance antimicrobial potency. For a series of undecenoic acid-based oxime esters, a 3,5-dichloro-2-hydroxyphenyl derivative exhibited the most promising antibacterial activity, underscoring the significant impact of halogen and hydroxyl substitutions on the phenyl ring. researchgate.net

Bacterial biofilms present a significant challenge due to their increased resistance to conventional antimicrobial agents. acs.org Research into biofilm inhibition by oxime derivatives is an emerging area. A study on a series of novel undecenoic acid-based substituted benzaldehyde (B42025) oxime esters evaluated their antimicrobial and biofilm inhibition capabilities. researchgate.net While the series included derivatives from various substituted benzaldehydes, the most significant biofilm inhibition was reported for the 3,5-dichloro-2-hydroxyphenyl derivative (3i), which recorded IC50 values between 0.4 to 0.7 µg/ml against tested bacterial strains. researchgate.net

Although this study demonstrates the potential of the oxime ester scaffold in disrupting biofilms, specific data on the biofilm inhibition activity of the 3-methylbenzaldehyde oxime derivative was not detailed in the available literature. researchgate.netresearchgate.net The effectiveness of hydroxylamine (B1172632) derivatives against biofilms of clinically relevant bacteria like Pseudomonas aeruginosa and Staphylococcus aureus further supports that this class of compounds warrants investigation for antibiofilm applications. acs.org

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties

Antioxidant Properties of Derivatives

Oxidative stress is implicated in numerous pathological conditions, making the development of effective antioxidants a key research goal. Derivatives of this compound have been included in broader screenings of oxime compounds for their antioxidant potential.

The antioxidant capacity of chemical compounds is frequently evaluated using radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) radical scavenging tests. A series of undecenoic acid-based oxime esters, synthesized from various substituted benzaldehydes, were assessed for their antioxidant properties using these methods. researchgate.net

The study revealed that some of the synthesized derivatives exhibited promising antioxidant activity. researchgate.net In particular, the oxime ester of a 4-fluoro derivative showed good activity across DPPH, superoxide scavenging, and lipid peroxidation assays. researchgate.net However, the specific radical scavenging performance for the this compound ester derivative was not explicitly detailed. researchgate.net Other research has also utilized the DPPH assay to measure the total antioxidant capacity of different amphiphilic oxime and amidoxime (B1450833) derivatives, confirming the utility of this method for evaluating this chemical class. chem-soc.si The ability of novel N-hydroxylamine compounds to inhibit bacterial growth has been linked to their free radical scavenging (FRS) activities, as demonstrated by trapping the DPPH radical. acs.org

Inhibition of Lipid Peroxidation

Derivatives of this compound have been investigated for their antioxidant properties, specifically their ability to inhibit lipid peroxidation. Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell damage. The ability of a compound to inhibit this process is a key indicator of its antioxidant potential. nih.gov

In one study, a series of novel undecenoic acid-based substituted benzaldehyde oxime ester derivatives were synthesized and evaluated for their antioxidant activities. The investigation included assays for DPPH radical scavenging, superoxide free radical scavenging, and inhibition of lipid peroxidation. researchgate.net While several derivatives showed promising antioxidant activity across these assays, the study highlighted that the oxime ester of a 4-fluoro derivative demonstrated particularly good activity in all three tests. researchgate.net

Another study focusing on 2-thiouracil-5-sulfonamide derivatives, which were synthesized using aromatic aldehydes like 3-methylbenzaldehyde, also evaluated the inhibition of microsomal lipid peroxidation. nih.gov The results indicated that the tested compounds possessed significant antioxidant potential, with some derivatives showing more pronounced activity than the standard ascorbic acid against lipid peroxidation. nih.gov

Table 1: Antioxidant Activity of Selected Oxime Derivatives

Compound Class Assay Type Observation Reference
Undecenoic acid-based benzaldehyde oxime esters Inhibition of lipid peroxidation Derivatives exhibited promising antioxidant activity. researchgate.net
2-thiouracil-5-sulfonamide derivatives Inhibition of microsomal lipid peroxidation Compounds exhibited significant antioxidant potential, some exceeding standard ascorbic acid. nih.gov

Antiproliferative and Cytotoxic Effects on Cell Lines (excluding clinical trials)

The introduction of an oxime group into various chemical structures is considered a viable strategy for developing agents with cytotoxic properties. researchgate.net Research has explored the antiproliferative and cytotoxic effects of derivatives of this compound against various cancer cell lines.

A study involving new vic-dioxime derivatives containing benzaldehydehydrazone groups, specifically including 3-methylbenzaldehydehydrazone glyoxime (L3H2), evaluated their antiproliferative effects. academicjournals.orgresearchgate.net The research found that the cobalt(II) complexes of these derivatives, in particular, could be described as potent anti-cancer agents, demonstrating antiproliferative effects at concentrations between 5 to 40 µM. academicjournals.orgresearchgate.net The strongest antiproliferative activity was observed with the Co(II) complex of 3-methylbenzaldehydehydrazone glyoxime at a concentration of 5 µM. researchgate.net

In other research, flavone-4-oxime derivatives synthesized from various substituted benzaldehydes, including a p-methyl benzaldehyde derivative (an isomer of the 3-methyl compound), were tested for anti-cancer potency against MCF-7 (breast cancer) and Hep-G2 (liver cancer) cell lines. researchgate.net The derivative from p-methyl benzaldehyde was among those that exhibited notable activity against the MCF-7 cell line. researchgate.net

In Vitro Cytotoxicity Assays (e.g., MTT assay)

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of chemical compounds on cell lines. nih.gov The assay measures the metabolic activity of mitochondria in living cells. Viable cells with active mitochondria convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of living cells. researchgate.netnih.gov This allows for the quantification of cell viability and the determination of a compound's cytotoxicity, often expressed as the IC50 value (the concentration of a substance that inhibits cell growth by 50%). mdpi.com

The antiproliferative effects of 3-methylbenzaldehydehydrazone glyoxime and its metal complexes were determined on the HL-60 human promyelocytic leukemia cell line. academicjournals.orgresearchgate.net The Co(II) complex of this derivative showed the most potent activity, with an IpC50 (equivalent to IC50) of 5 µM. researchgate.net

Similarly, the MTT assay was employed to evaluate the anticancer potential of flavone-4-oxime derivatives. researchgate.net Compounds were tested against MCF-7 and Hep-G2 cell lines, revealing that several derivatives, including one from p-methyl benzaldehyde, had a marked cytotoxic effect, particularly on the MCF-7 line. researchgate.net

Table 2: Cytotoxicity of this compound Derivatives on Cancer Cell Lines

Derivative Cell Line Assay Result (IC50/IpC50) Reference
Co(II) complex of 3-methylbenzaldehydehydrazone glyoxime HL-60 (Human promyelocytic leukemia) Proliferation Assay 5 µM researchgate.net
Flavone-4-oxime from p-methyl benzaldehyde MCF-7 (Breast cancer) MTT Assay Exhibited notable activity researchgate.net

Mechanisms of Antiproliferative Action (where elucidated in non-clinical studies)

While studies have established the cytotoxic effects of this compound derivatives against cancer cells, the specific mechanisms of their antiproliferative action are not extensively detailed in the available literature for this specific compound. However, the broader class of oxime derivatives has been shown to induce anticancer effects through various pathways. researchgate.net The introduction of an oxime functional group into a steroidal nucleus, for example, has been a successful strategy in developing anticancer molecules. researchgate.net The antiproliferative activity of such compounds often depends on the position of the oxime group within the molecular scaffold. researchgate.net For the Co(II) complex of 3-methylbenzaldehydehydrazone glyoxime, its potent antiproliferative effect on HL-60 cells suggests it may act as a potent anti-cancer agent, though the precise molecular interactions leading to cell death were not specified. academicjournals.orgresearchgate.net

Other Reported Biological Activities of Related Oxime Derivatives (e.g., antidepressant, antiviral, anticonvulsant)

The oxime functional group is a structural component in a wide array of biologically active compounds, including established pharmaceuticals. nih.gov The versatility of the oxime ether moiety (>C=N-O-R) allows for its incorporation into diverse molecular structures, leading to a broad spectrum of pharmacological activities. nih.govbohrium.com

Antidepressant Activity: A well-known example of an oxime-containing drug is Fluvoxamine, an antidepressant that functions as a selective serotonin (B10506) reuptake inhibitor (SSRI). nih.govresearchgate.net The presence of the oxime ether in its structure is crucial to its pharmacological profile. nih.gov Pyrazole (B372694) derivatives, which are structurally related heterocyclic compounds, have also been noted for their antidepressant properties. researchgate.netmdpi.com

Antiviral Activity: Oxime ethers have been evaluated for their efficacy against various viruses. bohrium.com Derivatives containing a pyridyl imidazolidinone moiety demonstrated good activity against Enterovirus 71. bohrium.com Other oxime derivatives have shown promise against picornaviruses and the tobacco mosaic virus. bohrium.com Additionally, pyrazole derivatives, a class of compounds sometimes incorporating oxime-like features, have reported antiviral activities. researchgate.net

Anticonvulsant Activity: The therapeutic potential of oxime-containing compounds extends to anticonvulsant applications. bohrium.com Certain pyrazole derivatives have also been investigated and recognized for their anticonvulsant characteristics. researchgate.netmdpi.com

The wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer effects, makes oxime ethers a significant area of interest for further research and drug development. nih.govbohrium.com

Table of Compounds Mentioned

Compound Name
This compound
3-methylbenzaldehydehydrazone glyoxime
4-fluoro benzaldehyde oxime ester
Ascorbic acid
3-methylbenzaldehyde
2-thiouracil-5-sulfonamide
Cobalt(II) complex of 3-methylbenzaldehydehydrazone glyoxime
Flavone-4-oxime
p-methyl benzaldehyde
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide)
Fluvoxamine

Advanced Research Avenues and Future Directions

Development of Novel Synthetic Pathways

The conventional synthesis of 3-Methylbenzaldehyde (B113406) oxime involves the reaction of 3-methylbenzaldehyde with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like sodium acetate (B1210297) or triethylamine. acs.orgresearchgate.netrsc.orgnumberanalytics.com While effective, research is moving towards more novel and efficient methodologies.

One promising avenue is the adaptation of magnesium-mediated ortho-specific formylation and subsequent oximation. acs.orgmdpi.com This method, successfully applied to phenols to create hydroxy-substituted benzaldehyde (B42025) oximes, involves the deprotonation of a precursor with magnesium methoxide, followed by formylation with paraformaldehyde and reaction with hydroxylamine sulfate (B86663). acs.orgmdpi.com Applying a similar strategy to precursors of 3-Methylbenzaldehyde oxime could offer a new, highly selective synthetic route.

Table 1: Comparison of Synthetic Methods for Aldoximes

Method Starting Materials Reagents Key Features
Conventional 3-Methylbenzaldehyde Hydroxylamine hydrochloride, Sodium acetate/Triethylamine Straightforward, well-established procedure. acs.orgresearchgate.net
Phenolic Route Phenols Magnesium methoxide, Paraformaldehyde, Hydroxylamine sulfate Ortho-specific, avoids isolation of intermediate aldehyde. acs.orgmdpi.com

Investigations into Unexplored Chemical Transformations

Current research primarily utilizes this compound as a stable intermediate for creating more complex molecules, particularly for agricultural applications. acs.orgrsc.orgnumberanalytics.comresearchgate.netdntb.gov.ua A key transformation involves the reaction of its bromo-substituted derivatives with N-chlorosuccinimide (NCS) to form hydroximoyl chlorides, which then undergo cyclization to produce isoxazoline (B3343090) structures. rsc.org

Future investigations could explore the rich chemistry of the oxime functional group itself. For instance, hypervalent iodine reagents can oxidize aldoximes to generate highly reactive nitrile oxides in situ. arkat-usa.org These intermediates can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct a wide array of heterocyclic compounds, an area that remains largely unexplored for this compound. arkat-usa.org Another avenue is the catalytic reduction of the oxime to form the corresponding amine, or its rearrangement under Beckmann conditions to yield amides, opening up new families of derivatives.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are being applied to streamline the production of organic compounds. The synthesis of 4-bromo-3-methylbenzaldehyde (B1279091) oxime has been documented in the Open Reaction Database, which supports data from automated high-throughput experiments and flow chemistry, indicating the amenability of this class of compounds to modern synthetic techniques. researchgate.net

Integrating the synthesis of this compound into a continuous flow system could offer significant advantages, including improved reaction control, enhanced safety, and greater scalability. Automated platforms can be used for rapid screening of reaction conditions (e.g., catalysts, solvents, temperature) to optimize yield and purity, accelerating the development of synthetic protocols for its derivatives. acs.orgnumberanalytics.com

Application in Materials Science (e.g., dynamic networks)

While direct applications of this compound in materials science are not yet established, the broader field of oxime chemistry offers a clear roadmap for future research. Oxime ligation is a powerful tool in polymer science and the creation of dynamic materials. researchgate.netrsc.orgnsf.gov The reaction between an aldehyde or ketone and a hydroxylamine to form an oxime bond is a form of "click chemistry" that can be used to create Covalent Adaptable Networks (CANs). researchgate.netsmolecule.com

These networks have dynamic properties, meaning their covalent bonds can reversibly break and reform, allowing the material to be reshaped, repaired, or recycled. nsf.govresearchgate.net Future research could focus on developing polymers functionalized with this compound or its corresponding aldehyde. These polymers could then be cross-linked using oxime chemistry to create novel hydrogels, elastomers, or self-healing materials. rsc.orgjuniperpublishers.com The specific properties of the 3-methylphenyl group could influence the mechanical and thermal properties of the resulting materials.

Advanced Spectroscopic Techniques for Isomeric Purity Assessment

The carbon-nitrogen double bond of an oxime gives rise to E/Z isomerism, and the precise characterization of these isomers is crucial. Standard characterization of this compound and its derivatives is typically performed using 1H and 13C NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS). researchgate.netdntb.gov.ua

For a more definitive structural elucidation and assessment of isomeric purity, advanced techniques are necessary. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons, allowing for unambiguous assignment of the E and Z isomers. Furthermore, X-ray crystallography, as demonstrated with related phenolic oximes, provides definitive solid-state structural information, including bond lengths, angles, and intermolecular interactions like hydrogen bonding. nsf.gov

Refined Computational Models for Predictive Chemistry

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules. For oxime-based systems, computational models have been used to study interaction energies, hydrogen bonding patterns, and substituent effects. nsf.gov For example, methods like the PIXEL method, combined with quantum chemical calculations using GAUSSIAN software, can model coulombic, polarization, dispersion, and repulsion contributions in the solid state. nsf.gov

Applying these refined computational models to this compound could predict its isomeric stability, reaction mechanisms, and potential interactions with biological targets or material matrices. Such predictive power can guide experimental work, saving time and resources in the discovery of new applications and derivatives. The use of resources like the Open Reaction Database further aids in developing computer-aided synthesis planning. researchgate.net

Rational Design of Biologically Active Oxime Derivatives

A significant body of research demonstrates the role of this compound as a key building block in the synthesis of pesticides. acs.orgrsc.orgnumberanalytics.com The rational design of these derivatives involves systematically modifying the structure to enhance biological activity. This is often achieved by introducing various substituents onto the phenyl ring or by elaborating the structure from the oxime functional group to create complex heterocyclic systems like isoxazolines. rsc.orgresearchgate.netdntb.gov.ua

Future work in this area will likely involve a more integrated approach, combining computational modeling with high-throughput synthesis and screening. Structure-activity relationship (SAR) studies, guided by predictive models of how the molecule interacts with its biological target, will enable a more focused and efficient design of next-generation derivatives with improved potency and selectivity. The principles of rational design, also used to tune the properties of oximes for applications like metal extraction, can be applied to optimize derivatives of this compound for a wide range of biological targets. nsf.gov

Q & A

Basic: What are the optimal synthetic methods for preparing 3-methylbenzaldehyde oxime with high yield and purity?

Answer:
The synthesis typically involves reacting 3-methylbenzaldehyde with hydroxylamine hydrochloride (NH2_2OH·HCl) under alkaline conditions. Key methodological considerations include:

  • Excess Reagent : Use 1.2–1.5 equivalents of NH2_2OH·HCl to drive the reaction to completion, as incomplete oximation can occur due to competing side reactions .
  • Solvent System : Methanol or ethanol is preferred for solubility and ease of extraction. Aqueous workup followed by dichloromethane extraction minimizes unreacted aldehyde impurities .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Avoid prolonged exposure to acidic/basic conditions to prevent oxime degradation .
  • Advanced Techniques : Flow chemistry (e.g., T-mixer setups) at 0.1–1 mL/min flow rates enables room-temperature reactions with real-time HPLC monitoring, achieving >90% yields .

Basic: How can researchers characterize this compound using spectroscopic techniques?

Answer:

  • NMR Analysis :
    • 1^1H NMR : Expect signals at δ 2.37 ppm (s, 3H, CH3_3), δ 7.38–7.67 ppm (aromatic protons), and δ 8.5–9.0 ppm (oxime N-OH proton). Compare with precursor aldehyde signals (e.g., δ 9.93 ppm for aldehyde proton in 3-methylbenzaldehyde) .
    • 13^{13}C NMR : Key peaks include δ 20.7 ppm (CH3_3), 126–138 ppm (aromatic carbons), and δ 150–155 ppm (C=N) .
  • HPLC/UV-Vis : Monitor reaction progress via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Oxime derivatives often exhibit λmax shifts compared to aldehydes due to conjugation changes .

Advanced: How do reaction mechanisms for oxime formation vary under different catalytic or solvent conditions?

Answer:

  • Acid/Base Catalysis : In alkaline conditions (pH 8–10), hydroxylamine deprotonates to NH2_2O^-, enhancing nucleophilic attack on the aldehyde. Acidic conditions (pH 4–6) stabilize the oxime product but risk imine side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may require stringent drying. Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding .
  • Computational Insights : Density Functional Theory (DFT) studies on acetone oxime models suggest that water expulsion from intermediates (e.g., hemiaminals) is rate-limiting. For 3-methyl derivatives, steric effects from the methyl group may alter activation barriers .

Advanced: What strategies can resolve contradictions in reported reaction yields for this compound synthesis?

Answer:

  • Variable Factors :
    • Stoichiometry : Excess NH2_2OH·HCl (≥1.2 eq.) mitigates incomplete conversion .
    • Temperature : Elevated temperatures (>40°C) may degrade oximes, whereas flow chemistry at 25°C improves reproducibility .
  • Analytical Validation : Cross-validate yields using multiple techniques (e.g., gravimetric analysis, HPLC) to account for purification losses .
  • Side Reactions : Monitor for over-oxidation to nitriles or Beckmann rearrangement products under acidic conditions .

Advanced: How can computational models predict the stability and reactivity of this compound derivatives?

Answer:

  • DFT Calculations : Model reaction pathways (e.g., tautomerization between E/Z oxime isomers) using Gaussian or ORCA software. Solvent effects can be simulated via PCM (Polarizable Continuum Model) .
  • Hydrogen Bonding Analysis : IR frequency calculations identify stable hydrogen-bonded complexes (e.g., oxime-water clusters), which influence crystallization behavior .
  • Reactivity Predictions : Frontier Molecular Orbital (FMO) analysis predicts nucleophilic/electrophilic sites for derivatization (e.g., esterification with trifluoromethyl pyrazole carbonyl chlorides) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of NH2_2OH·HCl vapors or oxime dust .
  • First Aid : In case of contact, rinse eyes with water for 15 minutes (S26) and wash skin with soap/water (S36) .

Advanced: What methodological considerations are critical when designing bioactivity assays for this compound derivatives?

Answer:

  • Derivative Synthesis : React oximes with acyl chlorides (e.g., 3-(trifluoromethyl)pyrazole-4-carbonyl chloride) in dry THF under N2_2 to form esters. Purify via flash chromatography .
  • Fungicidal Testing :
    • Inoculum Preparation : Use Candida albicans or Aspergillus niger cultures standardized to 1×106^6 CFU/mL .
    • Dose-Response : Test derivatives at 0.1–100 µg/mL in Sabouraud dextrose broth. Calculate IC50_{50} values via nonlinear regression .
  • Control Groups : Include positive controls (e.g., fluconazole) and solvent-only blanks to validate assay specificity .

Basic: What are the common impurities encountered during this compound synthesis, and how can they be mitigated?

Answer:

  • Unreacted Aldehyde : Detectable via TLC (Rf_f ~0.5 in ethyl acetate/hexane). Mitigate by increasing reaction time or NH2_2OH·HCl equivalents .
  • Over-Oxidation Products : Nitriles (e.g., 3-methylbenzonitrile) form under oxidative conditions. Avoid using strong oxidizers like HNO3_3 .
  • Byproducts from Side Reactions : Beckmann rearrangement products (e.g., amides) may form in acidic media. Maintain pH 8–10 during synthesis .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.